molecular formula C5H7BrF2 B2923003 1-Bromo-3-(difluoromethyl)cyclobutane CAS No. 2241140-79-2

1-Bromo-3-(difluoromethyl)cyclobutane

Cat. No.: B2923003
CAS No.: 2241140-79-2
M. Wt: 185.012
InChI Key: BPARGESYLQQWDW-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)cyclobutane is an organic compound with the molecular formula C5H7BrF2 This compound is characterized by a cyclobutane ring substituted with a bromine atom and a difluoromethyl group

Preparation Methods

The synthesis of 1-Bromo-3-(difluoromethyl)cyclobutane can be achieved through several methods. One common approach involves the bromination of 3-(difluoromethyl)cyclobutene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure high yield and selectivity.

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to optimize the reaction conditions and improve the efficiency of the synthesis. These methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-(difluoromethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted cyclobutanes.

    Oxidation Reactions: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclobutane derivatives with reduced functional groups.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)cyclobutane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding in biochemical research.

    Medicine: It is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways or receptors.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Bromo-3-(difluoromethyl)cyclobutane exerts its effects depends on the specific context of its use. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1-Bromo-3-(difluoromethyl)cyclobutane can be compared with other similar compounds, such as:

    1-Bromo-3-(trifluoromethyl)cyclobutane: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and biological activity.

    1-Bromo-3-(difluoromethoxy)cyclobutane: The presence of a difluoromethoxy group introduces different electronic and steric effects compared to the difluoromethyl group.

    1-Bromo-3-(difluoromethyl)benzene: This aromatic compound has different chemical properties and applications due to the presence of a benzene ring.

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c6-4-1-3(2-4)5(7)8/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPARGESYLQQWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-79-2
Record name 1-bromo-3-(difluoromethyl)cyclobutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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